molecular formula C14H18N4O2 B14488457 1H-1,2,4-Benzotriazepine-3-carboxamide, 4,5-dihydro-N,N-diethyl-4-methyl-5-oxo- CAS No. 63931-82-8

1H-1,2,4-Benzotriazepine-3-carboxamide, 4,5-dihydro-N,N-diethyl-4-methyl-5-oxo-

Katalognummer: B14488457
CAS-Nummer: 63931-82-8
Molekulargewicht: 274.32 g/mol
InChI-Schlüssel: JGAQXXYALJLZSS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-1,2,4-Benzotriazepine-3-carboxamide, 4,5-dihydro-N,N-diethyl-4-methyl-5-oxo- is a heterocyclic compound that features a benzotriazepine core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1H-1,2,4-Benzotriazepine-3-carboxamide, 4,5-dihydro-N,N-diethyl-4-methyl-5-oxo- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of amido-nitriles with suitable reagents to form the desired benzotriazepine ring. The reaction conditions often include the use of catalysts such as nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques can further enhance the efficiency of the industrial synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

1H-1,2,4-Benzotriazepine-3-carboxamide, 4,5-dihydro-N,N-diethyl-4-methyl-5-oxo- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can result in a wide range of substituted benzotriazepine derivatives.

Wissenschaftliche Forschungsanwendungen

1H-1,2,4-Benzotriazepine-3-carboxamide, 4,5-dihydro-N,N-diethyl-4-methyl-5-oxo- has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1H-1,2,4-Benzotriazepine-3-carboxamide, 4,5-dihydro-N,N-diethyl-4-methyl-5-oxo- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1H-1,2,4-Benzotriazepine-3-carboxamide, 4,5-dihydro-N,N-diethyl-4-methyl-5-oxo- is unique due to its specific structural features, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

63931-82-8

Molekularformel

C14H18N4O2

Molekulargewicht

274.32 g/mol

IUPAC-Name

N,N-diethyl-4-methyl-5-oxo-1H-1,2,4-benzotriazepine-3-carboxamide

InChI

InChI=1S/C14H18N4O2/c1-4-18(5-2)14(20)12-16-15-11-9-7-6-8-10(11)13(19)17(12)3/h6-9,15H,4-5H2,1-3H3

InChI-Schlüssel

JGAQXXYALJLZSS-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C(=O)C1=NNC2=CC=CC=C2C(=O)N1C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.